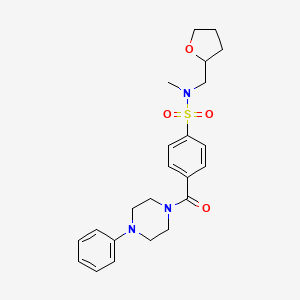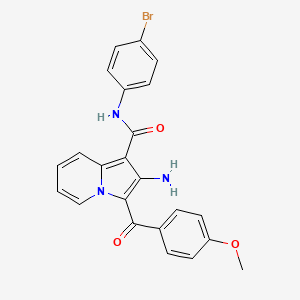![molecular formula C23H20F6N4O2 B2657743 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine CAS No. 1025724-72-4](/img/structure/B2657743.png)
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a combination of trifluoromethyl, nitrophenyl, pyrazole, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with 5-(3-nitrophenyl)-1H-pyrazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the trifluoromethyl positions.
Aplicaciones Científicas De Investigación
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrophenyl and pyrazole moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl phenyl moiety but differs in its functional groups and overall structure.
3,5-bis(trifluoromethyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the piperidine and pyrazole moieties.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl phenyl groups but is used primarily as a catalyst in organic reactions.
Uniqueness
1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine is unique due to its combination of trifluoromethyl, nitrophenyl, pyrazole, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F6N4O2/c24-22(25,26)17-8-14(9-18(11-17)23(27,28)29)13-32-6-4-15(5-7-32)20-12-21(31-30-20)16-2-1-3-19(10-16)33(34)35/h1-3,8-12,15H,4-7,13H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKTRTXQJHMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(methylsulfanyl)phenyl]-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2657661.png)

![N-{1-[3,5-bis(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2657663.png)


![N-[(4-methylphenyl)methyl]-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2657669.png)


![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)


![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)

